[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
Description
Properties
CAS No. |
5218-95-1 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3 |
InChI Key |
KPGFPMXNNFDIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate typically involves constructing the chromene core followed by functionalization steps to introduce the butyl and 4-methoxyphenyl substituents, and finally, acetylation at the 7-hydroxy position.
The key steps can be summarized as:
- Formation of the chromene skeleton with appropriate substitution.
- Introduction of the 4-methoxyphenyl group at position 3 via coupling or condensation.
- Alkylation to install the butyl group at position 4.
- Acetylation of the 7-hydroxy group to form the acetate ester.
Synthesis of the Chromene Core
The chromene ring system can be synthesized through cyclization reactions involving phenolic precursors and ketoesters or aldehydes. One approach involves the condensation of appropriately substituted phenols with β-ketoesters under acidic or Lewis acid catalysis, facilitating ring closure to the chromene framework.
For example, the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (Me3SiOTf) has been demonstrated to mediate cyclizations involving silyl enol ethers and acyl chlorides, which can be adapted for chromene synthesis. This method allows for controlled formation of oxygen-containing heterocycles, such as chromenes, with high regioselectivity.
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent at position 3 of the chromene ring is commonly introduced via cross-coupling reactions or nucleophilic aromatic substitution on a suitable intermediate.
In peptide and heterocyclic synthesis contexts, 4-methoxyphenylacetyl derivatives have been incorporated using carbodiimide-mediated coupling reactions (e.g., EDC·HCl–HOBt) in the presence of bases like triethylamine (TEA) in solvents such as DMF or dichloromethane. This approach is adaptable for the attachment of the 4-methoxyphenyl moiety to the chromene scaffold via acylation or amide bond formation strategies.
Installation of the Butyl Group at Position 4
Alkylation at position 4 is achieved by employing alkylating agents such as butyl halides or via nucleophilic substitution reactions on chromene intermediates bearing leaving groups.
A related synthetic route involves the use of organolithium reagents or lithium diisopropylamide (LDA) to generate nucleophilic species that can attack electrophilic centers, enabling the introduction of alkyl chains like butyl groups under low temperature conditions (e.g., −78 °C).
Acetylation of the 7-Hydroxy Group
The final acetylation step to form the acetate ester at the 7-position is typically performed using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
A classical method involves treating the hydroxy-substituted chromene with acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) or pyridine as a base in an organic solvent such as dichloromethane at 0 °C to room temperature. The reaction proceeds smoothly, yielding the acetate ester in high purity after work-up and purification by column chromatography.
Data Table: Summary of Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chromen core, potentially converting it to a dihydrochromen derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs due to its versatile functional groups.
Agrochemicals: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Biology and Medicine:
Anticancer Research: Studies have shown that chromen derivatives exhibit cytotoxic activity against cancer cell lines, making this compound a potential candidate for anticancer drug development.
Antioxidant Properties: The compound may possess antioxidant properties, which can be explored for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Cosmetics: It can be incorporated into cosmetic formulations for its potential UV-absorbing properties.
Mechanism of Action
The mechanism of action of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit specific enzymes or receptors involved in cell proliferation. The methoxy group can enhance its binding affinity to these targets, while the acetate group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-Based Analogs
a. 4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-yl acetate
- Structural Differences : Ethyl group (C₂H₅) replaces the butyl group at the 4-position.
- Biological Activity : Demonstrated high binding energy (-10.2 kcal/mol) to prolyl hydroxylase-2 (PHD2), a target for breast cancer chemoprevention, in molecular docking studies. Predicted ADME properties include moderate blood-brain barrier permeability and low hepatotoxicity .
- Synthesis : Identified via computational screening (ZINC database) followed by in silico validation .
b. 3-(4-Methoxyphenyl)-2,2,4-trimethyl-2H-chromen-7-yl acetate
- Structural Differences : Additional methyl group at the 4-position and absence of a long alkyl chain.
- Biological Activity : Superior binding energy (-10.8 kcal/mol) to PHD2 compared to the butyl variant, attributed to reduced steric hindrance. However, the shorter alkyl chain may limit tissue retention .
Key Comparison Table : Chromene Analogs
Non-Chromene Heterocyclic Compounds
a. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
- Core Structure : Benzofuran instead of chromene.
- Synthesis : One-pot multicomponent reaction using acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid. Acid-catalyzed cyclization enables rapid assembly .
- Relevance : Demonstrates the versatility of 4-methoxyphenyl groups in facilitating π-π interactions in drug design, though the benzofuran core may reduce metabolic stability compared to chromenes .
b. 7-Chloro-3-(4-methoxyphenyl)-2(1H)-quinolone
- Core Structure: Quinolone with a chloro substituent.
- Synthesis: Reaction of 2-amino-4-chlorobenzyl alcohol with 4-methoxyphenyl acetic acid under acidic conditions .
Biological Activity
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate is a synthetic organic compound with a chromene backbone, which is a bicyclic structure that includes a benzopyran moiety. This compound features a butyl group and a methoxyphenyl substituent, contributing to its unique chemical properties and potential biological activities. The acetate functional group enhances its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 380.477 g/mol |
| Density | 1.082 g/cm³ |
| Boiling Point | 491.5 ºC at 760 mmHg |
| Flash Point | 211.5 ºC |
| LogP | 5.892 |
Biological Activity
The biological activity of This compound is predicted based on its structure. Similar compounds have demonstrated various pharmacological effects, including:
- Anti-inflammatory properties
- Antioxidant effects
- Anticancer activity
- Anti-inflammatory Activity : Compounds in the chromene family often exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play critical roles in inflammatory processes.
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, thus offering protective effects against oxidative stress.
- Anticancer Effects : Preliminary studies suggest that similar chromene derivatives can interact with specific biological targets involved in cancer pathways, potentially inducing apoptosis in cancer cells.
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several chromene derivatives, finding that those with methoxy substituents exhibited significantly higher radical scavenging activity compared to their unsubstituted counterparts. This suggests that This compound may similarly enhance antioxidant defenses in biological systems.
- In Vitro Cancer Studies : Research conducted on structurally similar compounds indicated their potential to inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar chromene structures showed IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer activity.
Computational Predictions
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activities of This compound based on its chemical structure. These models suggest that modifications to the substituents could enhance its interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate?
- Methodological Answer : Synthesis should employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trials while evaluating interactions between variables like reaction time and stoichiometry . Purification may involve gradient elution in column chromatography, leveraging polarity differences between byproducts and the target compound. Techniques such as thin-layer chromatography (TLC) should be used for real-time monitoring .
Q. How can researchers characterize the molecular structure of this compound with high confidence?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR to assign proton environments and confirm substituent positions.
- X-ray crystallography : Resolve the chromenyl core and ester group spatial arrangement.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
Q. What experimental protocols assess the compound’s stability under varying storage or reaction conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) and monitor degradation via HPLC or UV-Vis spectroscopy. Kinetic modeling (e.g., Arrhenius plots) can predict shelf life under standard conditions .
Advanced Research Questions
Q. How can reaction optimization for scalable synthesis balance computational predictions with empirical validation?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and reaction pathways. Validate predictions via iterative experimental testing, adjusting variables like solvent dielectric constant or catalyst type. ICReDD’s feedback loop, where computational results inform experimental prioritization, is a proven framework .
Q. How should researchers address contradictory data in kinetic studies or bioactivity assays?
- Methodological Answer :
- Systematic Variation : Isolate variables (e.g., pH, temperature) to identify confounding factors.
- Statistical Analysis : Apply ANOVA or multivariate regression to quantify uncertainty and identify outliers.
- Cross-Validation : Replicate studies using alternative techniques (e.g., isothermal titration calorimetry vs. fluorescence assays) .
Q. What computational tools are most effective for predicting reactivity or intermolecular interactions?
- Methodological Answer : Use molecular dynamics (MD) simulations to study solvent effects and docking software (e.g., AutoDock) for host-guest interactions. Pair these with cheminformatics tools to mine reaction databases for analogous chromenyl acetate systems .
Q. What reactor designs enhance yield and selectivity in multi-step syntheses involving this compound?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps, while membrane reactors can separate intermediates in situ. Computational fluid dynamics (CFD) simulations optimize reactor geometry and residence time distribution .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between theoretical and experimental results be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
